molecular formula C7H9NO B15325227 3-methyl-4H,5H,6H-furo[2,3-c]pyrrole

3-methyl-4H,5H,6H-furo[2,3-c]pyrrole

Cat. No.: B15325227
M. Wt: 123.15 g/mol
InChI Key: JUGJWDYEOPGRAP-UHFFFAOYSA-N
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Description

3-methyl-4H,5H,6H-furo[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4H,5H,6H-furo[2,3-c]pyrrole can be achieved through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which leads to the formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate . Another method includes the use of phase-transfer catalysis conditions to obtain derivatives such as 6-methyl and 6-benzyl furo[2,3-b]pyrroles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4H,5H,6H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings.

Scientific Research Applications

3-methyl-4H,5H,6H-furo[2,3-c]pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-4H,5H,6H-furo[2,3-c]pyrrole involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the functional groups present on the compound and its derivatives. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4H,5H,6H-furo[2,3-c]pyrrole is unique due to its specific fused ring system and the presence of a methyl group at the 3-position. This structural feature distinguishes it from other similar compounds and can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-furo[2,3-c]pyrrole

InChI

InChI=1S/C7H9NO/c1-5-4-9-7-3-8-2-6(5)7/h4,8H,2-3H2,1H3

InChI Key

JUGJWDYEOPGRAP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1CNC2

Origin of Product

United States

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